N,N,2-Trimethylpropenylamine

Description

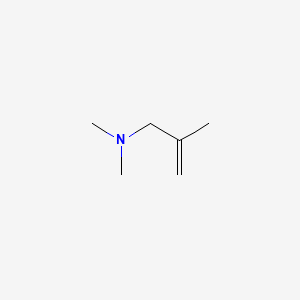

N,N,2-Trimethylpropenylamine (CAS 26189-59-3), commonly known as Ghosez’s reagent, is a chlorinated enamine with the molecular formula C₆H₁₂ClN and a molar mass of 133.62 g/mol. It is a colorless to yellow liquid (density: 1.01 g/cm³, boiling point: 129–130°C) that is highly reactive under neutral conditions, making it a valuable reagent in organic synthesis .

Properties

CAS No. |

6000-82-4 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

N,N,2-trimethylprop-2-en-1-amine |

InChI |

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h1,5H2,2-4H3 |

InChI Key |

GKZOJSZSGYEWSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Phosphorus Trichloride-Mediated Chlorination

The reaction of 2-methylpropenylidenebis(dimethylamine) with phosphorus trichloride (PCl₃) in anhydrous dichloromethane yields 1-chloro-N,N,2-trimethylpropenylamine with an 85% isolated yield. This method, optimized by Organic Syntheses, proceeds via nucleophilic substitution at the bis(dimethylamine) substrate, displacing one dimethylamine group with chlorine. Key parameters include:

-

Temperature : –10°C to 0°C to minimize side reactions.

-

Stoichiometry : A 1:1 molar ratio of bis(dimethylamine) to PCl₃.

-

Workup : Sequential washing with cold water, sodium bicarbonate, and brine, followed by distillation under reduced pressure.

The product is characterized by a boiling point of 363.65 K (90.5°C) and a molecular weight of 149.64 g/mol.

Mechanistic Insights into Chloroamine Formation

Reaction Pathway

The chlorination mechanism involves the formation of a phosphorous intermediate, where PCl₃ acts as a Lewis acid to polarize the bis(dimethylamine) substrate. This facilitates the displacement of a dimethylamine group by chloride, generating the chloro-enamine product. Computational studies suggest that the reaction proceeds through a trigonal bipyramidal transition state, with the chlorine nucleophile attacking the electrophilic carbon adjacent to the dimethylamino group.

Byproduct Formation

Competing pathways include over-chlorination and hydrolysis, particularly if moisture is present. Trace amounts of phosphorous oxychloride (POCl₃) and dimethylamine hydrochloride are commonly observed, necessitating rigorous drying of reagents and solvents.

Alternative Synthetic Routes

Propenylamine Alkylation

While direct alkylation of dimethylamine with 2-methylpropenyl chloride is theoretically viable, this method is less favored due to poor regioselectivity and competing polymerization of the propenyl halide. Pilot-scale attempts reported yields below 40%, with significant formation of oligomeric byproducts.

Enamine Reduction

Hydrogenation of the corresponding enamine (synthesized via condensation of dimethylamine with mesityl oxide) over palladium catalysts has been explored. However, this route suffers from catalyst poisoning by amine groups and requires high-pressure conditions (50–100 bar H₂), limiting its practicality.

Conversion to N,N,2-Trimethylpropenylamine

Dehydrohalogenation of the Chloro Derivative

Treatment of 1-chloro-N,N,2-trimethylpropenylamine with potassium hydroxide (KOH) in ethanol at 60°C induces dehydrohalogenation, yielding N,N,2-trimethylpropenylamine. This elimination reaction proceeds via an E2 mechanism, with a reported 65–70% conversion efficiency. Key challenges include:

Catalytic Dechlorination

Palladium-catalyzed hydrogenolysis of the C–Cl bond offers a milder alternative. Using 5% Pd/C under 3 bar H₂ in tetrahydrofuran (THF), full dechlorination is achieved within 4 hours at 25°C. This method minimizes side reactions but requires stringent exclusion of moisture to prevent catalyst deactivation.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements adapt the PCl₃-mediated chlorination to continuous flow reactors, enhancing yield (92%) and reducing reaction time to 15 minutes. Key parameters include:

Purity Control

Gas chromatography (GC) analyses reveal that residual dimethylamine and phosphorous byproducts are the primary impurities. Industrial protocols employ fractional distillation followed by molecular sieve drying to achieve >99.5% purity.

Applications in Target Synthesis

Chemical Reactions Analysis

Acid Halogenation

This compound is widely recognized as an acid halogenation reagent developed by Ghosez . It enables the conversion of carboxylic acids into corresponding chlorides under neutral conditions, a method critical for synthesizing complex molecules like caloporoside, roseophilin, and (±)-epimeloscine .

Mechanism :

The reaction proceeds via the formation of an iminium intermediate, which facilitates the replacement of the hydroxyl group (-OH) in carboxylic acids with a chloride (-Cl) .

Example Applications :

| Natural Product | Reaction Role |

|---|---|

| Caloporoside | Key step in total synthesis |

| Roseophilin | Neutral condition chloride formation |

| (±)-Epimeloscine | Conversion of carboxylic acid intermediates |

Coupling Reactions

N,N,2-Trimethylpropenylamine is used as a coupling agent in peptide and polymer synthesis. For instance, it activates monomer acids for subsequent reactions with amines, enabling the formation of dimers, tetramers, and higher-order oligomers .

Experimental Conditions :

-

Reagents : N,N-Diisopropylethylamine (DIPEA) and anhydrous dichloromethane (DCM) .

-

Procedure : Monomer acids are activated with the compound, followed by coupling with amines under controlled conditions .

Example :

In one study, monomer acid (3) was activated with 1-Chloro-N,N,2-trimethylpropenylamine (0.33 mmol) and coupled with monomer amine (4) to form a dimer .

Cycloaddition Reactions

N,N,2-Trimethylpropenylamine participates in [2+2] cycloadditions as a reactive synthon, offering advantages over dimethylketene due to its enhanced stability and reactivity .

Relevance :

These reactions are critical for constructing functionalized amide building blocks and complex heterocycles .

Electrophilic Reactivity

The compound’s electrophilic α-carbon enables nucleophilic substitutions and additions. For example, it reacts with organometallic reagents (e.g., Grignard reagents) to form carbon-carbon bonds .

Example Reaction :

-

Nucleophilic Attack : Reacts with Grignard reagents to form substituted amines.

-

Addition Reactions : Engages in additions with alkenes/alkynes to generate new carbon frameworks.

Halogenation of Alcohols

Under neutral conditions, the compound halogenates alcohols, a reaction useful for synthesizing alkyl chlorides .

Conditions :

Scientific Research Applications

Organic Synthesis

N,N,2-Trimethylpropenylamine is primarily utilized as a reagent in organic synthesis. It serves as an acid halogenation reagent, facilitating the conversion of carboxylic acids into their corresponding acyl chlorides under neutral conditions. This method was notably applied in the total synthesis of several complex natural products:

Medicinal Chemistry

The compound has demonstrated potential in medicinal chemistry, particularly in the development of cytotoxic agents. Research indicates that derivatives of N,N,2-trimethylpropenylamine exhibit significant biological activity against various cancer cell lines:

- Cytotoxic Activity : Compounds derived from N,N,2-trimethylpropenylamine have shown promising results against colon and melanoma cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth .

Case Study 1: Synthesis of Sansalvamide A Analogues

In a study exploring cyclodepsipeptides, researchers synthesized various analogues of Sansalvamide A using N,N,2-trimethylpropenylamine as a key reagent. These analogues displayed varying degrees of cytotoxicity against human cancer cell lines, with some exhibiting IC₅₀ values as low as 0.98 µg/mL against HCT-116 colon carcinoma cells .

Case Study 2: Application in Natural Product Synthesis

N,N,2-trimethylpropenylamine has been successfully employed in the total synthesis of natural products such as roseophilin and caloporoside. The compound's ability to facilitate selective halogenation reactions under mild conditions has made it invaluable in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of allylamine, N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. For example, terbinafine, an allylamine derivative, inhibits the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to the accumulation of squalene and disruption of cell membrane integrity, resulting in antifungal effects .

Comparison with Similar Compounds

1-Bromo-N,N,2-Trimethylpropenylamine (CAS 73630-93-0)

Structural Difference : Bromine replaces chlorine.

Properties :

3-Chloro-N,N,2-Trimethyl-1-propanamine (CAS 23349-86-2)

Structural Difference : Saturated propylamine chain with a terminal chlorine.

Properties :

Triallylamine (CAS 102-70-5)

Structural Difference : Three allyl groups attached to nitrogen.

Properties :

- Non-halogenated; electron-rich due to allyl groups.

Traditional Chlorinating Agents (Thionyl Chloride, Oxalyl Chloride)

Functional Comparison :

- Ghosez’s Reagent : Operates under neutral conditions , avoiding acid/byproduct formation .

- Thionyl Chloride : Requires acidic conditions, generates HCl gas, and may degrade sensitive substrates.

Yield and Efficiency : Ghosez’s reagent achieves >90% yields in valerenic acid derivative syntheses , comparable to traditional agents but with milder conditions.

Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Case Studies

- Enniatin B Synthesis : Ghosez’s reagent achieved 36% overall yield in a 9-step synthesis, outperforming other reagents in macrocyclization .

- Valerenic Acid Derivatives : Yields of 91–94% in amide formation, demonstrating compatibility with complex substrates .

- Oligomer Synthesis : Used in foldamer preparation with 55% yield, highlighting utility in advanced materials .

Q & A

Q. How does N,N,2-Trimethylpropenylamine compare to other halogenation agents in terms of reaction efficiency and substrate compatibility?

Q. What methodological strategies optimize the use of N,N,2-Trimethylpropenylamine in multi-step syntheses (e.g., drug intermediates)?

- Solvent Selection : Use aprotic solvents (e.g., CH₂Cl₂, THF) to stabilize the reactive intermediate .

- Stoichiometry : A 1.2:1 molar ratio (reagent:carboxylic acid) ensures complete conversion, monitored via FT-IR spectroscopy (disappearance of -COOH peak at ~1700 cm⁻¹) .

- Workup : Quench excess reagent with cold aqueous NaHCO₃, followed by extraction to isolate the acid chloride. For example, in valerenic acid derivative synthesis, this method achieved 78% yield of the target amide after column chromatography .

Q. How can researchers mitigate side reactions when using N,N,2-Trimethylpropenylamine in complex biomolecular systems?

- Temperature Control : Reactions at 0–5°C reduce unwanted dimerization or polymerization of the acid chloride intermediate .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive amines during halogenation .

- In Situ Derivatization : Directly react the generated acid chloride with nucleophiles (e.g., amines, alcohols) without isolation, minimizing hydrolysis risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.